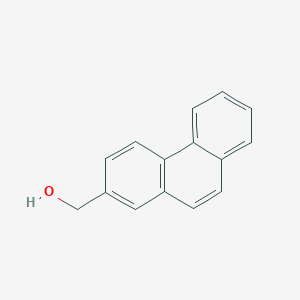

Phenanthren-2-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenanthren-2-ylmethanol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phenanthren-2-ylmethanol exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Research indicates that compounds related to phenanthrene, including this compound, possess cytotoxic effects against cancer cells. These compounds may induce apoptosis and inhibit tumor cell proliferation through various mechanisms:

| Study | Findings | Mechanism |

|---|---|---|

| Study A | Significant cytotoxicity against breast cancer cells | Apoptosis induction |

| Study B | Reduced viability in lung cancer cell lines | Inhibition of cell cycle progression |

Further investigations are necessary to confirm these effects in clinical settings.

Antimalarial Activity

This compound has been explored for its antimalarial properties. A study demonstrated that derivatives of phenanthrene showed promising results against Plasmodium falciparum, the parasite responsible for malaria:

| Compound | Dosage (mg/kg/day) | Efficacy (%) |

|---|---|---|

| Compound 1 | 150 | 90.58 |

| Compound 2 | 15 | 88.32 |

These findings suggest that phenanthrenes could serve as a scaffold for developing new antimalarial drugs .

Organic Synthesis

This compound is an important intermediate in organic synthesis, particularly in creating more complex molecules:

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

| Method | Description |

|---|---|

| Palladium-Catalyzed Reactions | Efficient preparation of phenanthrene derivatives with high yields using palladium catalysts. |

| Iron-Catalyzed Benzannulation | Utilizes iron catalysts for regioselective functionalization of phenanthrene frameworks. |

These methods highlight the compound's versatility as a building block in organic chemistry.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

Polymerization Studies

Phenanthrenes can be incorporated into polymer structures to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing phenanthrene units exhibit improved performance metrics compared to conventional materials.

Case Study 1: Anticancer Research

A recent study focused on synthesizing novel derivatives of this compound and evaluating their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their mechanisms of action .

Case Study 2: Antimalarial Efficacy

In another investigation, researchers synthesized a series of phenanthrene derivatives and tested their efficacy against Plasmodium berghei in murine models. The study concluded that specific derivatives showed high suppression rates of malaria symptoms, suggesting potential for development into therapeutic agents .

Análisis De Reacciones Químicas

Catalytic Asymmetric α-Benzylation

Phenanthren-2-ylmethanol derivatives serve as substrates in palladium-catalyzed Tsuji–Trost reactions. For example, phenanthren-9-ylmethanol-derived tert-butyl carbonate reacts with N-unprotected amino acids under chiral aldehyde catalysis to yield enantioselective α-benzylation products . Optimized conditions include:

-

Catalyst : Chiral aldehyde 3f (20 mol%)

-

Palladium source : [Pd(C₃H₅)Cl]₂ (5 mol%)

-

Ligand : (R)-dppp (10 mol%)

-

Base : TDMAIP (1.4 eq)

-

Solvent : Mesitylene (0.5 mL)

| Entry | Variation from Standard Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 10 | TDMAIP base, 3f catalyst | 94 | 84 |

| 11 | Doubled reactant concentration | 93 | 90 |

This protocol achieves up to 94% yield and 90% enantiomeric excess for products like 6q , demonstrating broad substrate tolerance for aryl and heteroaromatic methanols .

Organocatalyzed C–H Amination

12-Methylbenzo[ c]phenanthren-2-ol undergoes enantioselective amination with diazodicarboxamides via H-bonding catalysis . While not directly studying this compound, analogous mechanisms suggest potential reactivity:

-

Catalyst : Takemoto thiourea C1

-

Conditions : −50°C, toluene

-

Outcome : Helicene 3a forms in 41% yield with 67.5:32.5 er

Substituent effects reveal electron-donating groups (e.g., –OMe) enhance enantioselectivity (98:2 er ), while steric bulk at the 1-naphthyl position requires elevated temperatures .

Iodine-Mediated Alkyl Migration

Carbene complex coupling with alkynes generates dihydrophenanthrenes, which rearrange into phenanthrene derivatives upon iodine treatment . For example:

Reaction Pathway :

-

Precursor : 3-(1a,9b-dihydro-1H-cyclopropa[ l]phenanthren-1-yl)-2,2,4,4-tetramethylpentan-3-ol

-

Photolysis : Generates β-hydroxy carbene intermediate

-

Iodine Addition : Induces methyl migration → p-quinonemethide cation → Phenanthrene 12b (36% yield)

Key spectral evidence:

Mechanistic Insights

-

Ozonolysis : Computational studies (B3LYP/6-31+G(d,p)) show phenanthrene ozonolysis proceeds via a zwitterionic Criegee intermediate (activation energy: 13 kJ/mol in PCM) . Methanol nucleophilic addition to this intermediate exhibits solvent-dependent barriers (Δ‡ = 76 kJ/mol in gas phase) .

-

Electrophilic Aromatic Substitution : The –CH₂OH group directs electrophiles to adjacent positions, enabling regioselective functionalization .

Propiedades

Número CAS |

2606-54-4 |

|---|---|

Fórmula molecular |

C15H12O |

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

phenanthren-2-ylmethanol |

InChI |

InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2 |

Clave InChI |

HVPRQCPIJRYXQV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.